REACTION_CXSMILES
|
[F-].C([N+](CCCC)(CCCC)CCCC)CCC.O1CCCC1.C[Si]([C:28]#[C:29][C:30]1[CH:31]=[N:32][CH:33]=[C:34]([CH:37]=1)[C:35]#[N:36])(C)C>C(N(CC)CC)C.C(OCC)(=O)C>[C:29]([C:30]1[CH:31]=[N:32][CH:33]=[C:34]([CH:37]=1)[C:35]#[N:36])#[CH:28] |f:0.1|
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Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#CC=1C=NC=C(C#N)C1
|
Name
|
|
Quantity
|
98 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WASH
|
Details
|
wash twice with water
|
Type
|
EXTRACTION
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Details
|
Back-extract the combined aqueous washes twice with ethyl acetate
|
Type
|
WASH
|
Details
|
Wash the combined organic layers with a saturated aqueous solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dry (sodium sulfate)
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
Purify the residue by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient from 98:2 to 90:10 dichloromethane
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C=1C=NC=C(C#N)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.75 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 74.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |